Cas no 1805496-03-0 (3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride)

3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride
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- Inchi: 1S/C7H2ClF2IN2O2S/c8-16(14,15)7-4(2-12)3(6(9)10)1-5(11)13-7/h1,6H
- InChI Key: CVDBEELLETXQMZ-UHFFFAOYSA-N
- SMILES: IC1=CC(C(F)F)=C(C#N)C(=N1)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 404
- XLogP3: 2.2
- Topological Polar Surface Area: 79.2
3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029043330-1g |
3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride |
1805496-03-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride Related Literature
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1. Back matter
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Additional information on 3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride
Introduction to 3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride (CAS No. 1805496-03-0) and Its Emerging Applications in Chemical Biology
3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride, identified by the CAS number 1805496-03-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine class, a structural motif widely recognized for its versatility in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The presence of multiple functional groups—including a cyano group, a difluoromethyl moiety, an iodine atom, and a sulfonyl chloride—enhances its utility as a versatile intermediate in synthetic chemistry and drug discovery.
The sulfonyl chloride functional group in this molecule is particularly noteworthy, as it serves as a reactive handle for further derivatization through nucleophilic substitution reactions. This property makes it an invaluable building block for constructing more complex molecules, including potential drug candidates. The iodopyridine core, on the other hand, offers opportunities for cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, which are pivotal in the synthesis of biaryl compounds—a common pharmacophore in many therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds, including those featuring a difluoromethyl group. The difluoromethyl moiety is renowned for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug molecules. In particular, studies have demonstrated that incorporation of difluoromethyl groups can enhance the bioavailability and resistance to enzymatic degradation of small-molecule inhibitors. The compound under discussion leverages this advantage, making it a promising scaffold for developing novel therapeutics.
The cyano group at the 3-position of the pyridine ring introduces additional reactivity, enabling further functionalization through reduction to an amine or transformation into other heterocycles. This flexibility is particularly useful in medicinal chemistry, where diversification of molecular structure is often required to optimize biological activity. Moreover, the electron-withdrawing nature of the cyano group can influence electronic properties, potentially affecting interactions with biological targets.
The iodine atom at the 6-position serves as a handle for palladium-catalyzed cross-coupling reactions, which are cornerstone techniques in modern drug discovery. By facilitating the introduction of aryl or vinyl groups at this position, the compound can be transformed into more intricate structures with tailored biological properties. Such transformations are essential for generating libraries of compounds for high-throughput screening (HTS) or for designing molecules with specific pharmacological profiles.
In recent years, there has been growing interest in pyridines bearing multiple substituents due to their potential as kinase inhibitors and other enzyme-targeting agents. For instance, research has shown that pyridines with electron-deficient centers and halogenated substituents can exhibit potent activity against targets such as Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors - TKIs). The compound 3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride aligns well with this trend, offering a platform for exploring novel kinase inhibitors.
Moreover, the sulfonyl chloride functionality allows for facile introduction of amide or ester linkages through nucleophilic attack, enabling further derivatization into peptidomimetics or other bioactive molecules. This capability is particularly relevant in the development of protease inhibitors and other enzyme modulators, which are critical in treating diseases such as cancer and infectious disorders.
Recent studies have also explored the use of iodopyridines in photopharmacology—where light-responsive moieties are incorporated into drug molecules to modulate their activity under controlled conditions. The presence of an iodine atom makes this compound a candidate for such applications, as iodine can be readily functionalized to introduce photoactivatable groups. This approach holds promise for developing next-generation therapeutics that can be activated or deactivated on demand using light.
The combination of these features—electron-withdrawing groups like cyano and difluoromethyl, an electrophilic sulfonyl chloride handle, and a reactive iodine atom—makes 3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride a multifaceted tool in synthetic chemistry and drug discovery. Its utility spans from constructing novel scaffolds to exploring complex biological interactions through multidisciplinary approaches.
In conclusion,3-Cyano-4-(difluoromethyl)-6-iodopyridine-2-sulfonyl chloride (CAS No. 1805496-03-0) represents a significant advancement in molecular building blocks for pharmaceutical applications. Its structural features enable diverse synthetic pathways and biological explorations, positioning it as a valuable asset for researchers aiming to develop innovative therapeutics targeting complex diseases.
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